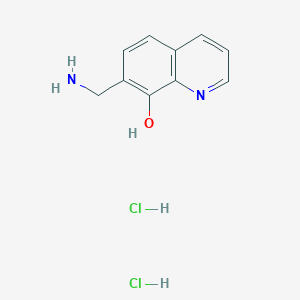

![molecular formula C16H18FN5O B1447799 6-[4-(4-fluorofenil)piperazin-1-il]-N'-hidroxipirimidina-3-carboximida CAS No. 1375476-92-8](/img/structure/B1447799.png)

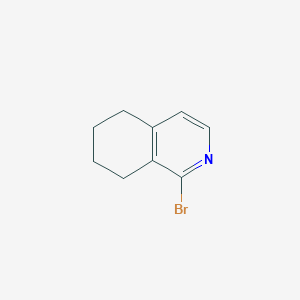

6-[4-(4-fluorofenil)piperazin-1-il]-N'-hidroxipirimidina-3-carboximida

Descripción general

Descripción

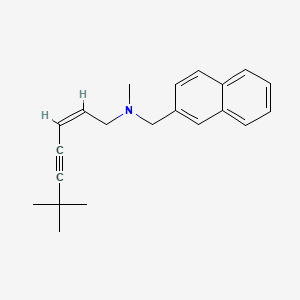

The compound “6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide” is a chemical compound with a molecular weight of 282.32 . Its IUPAC name is 6-[4-(4-fluorophenyl)-1-piperazinyl]nicotinonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 282.32 .Aplicaciones Científicas De Investigación

Inhibición de la Ureasa

Los derivados de benzimidazol, que tienen una semejanza con la estructura central de este compuesto, se han estudiado como inhibidores de la ureasa. Este compuesto podría investigarse por su eficacia en la inhibición de la ureasa, una enzima relacionada con las enfermedades gastrointestinales .

Actividad Antifúngica

La investigación sobre compuestos similares ha revelado actividad fungicida contra ciertas cepas de hongos. Este compuesto podría sintetizarse y probarse para sus propiedades antifúngicas, particularmente contra cepas clínicamente relevantes .

Mecanismo De Acción

Target of Action

The primary targets of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide are currently unknown

Biochemical Pathways

The biochemical pathways affected by 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide . .

Análisis Bioquímico

Biochemical Properties

6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with equilibrative nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of nucleosides in cells, which in turn impacts nucleotide synthesis and cellular energy metabolism . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition can lead to a decrease in nucleotide availability, affecting DNA and RNA synthesis. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of nucleoside transporters, resulting in prolonged effects on nucleotide synthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating nucleoside transport and cellular metabolism. At higher doses, it can cause toxic or adverse effects, such as disruption of nucleotide synthesis and cellular energy balance . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of nucleoside transporters.

Metabolic Pathways

6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is involved in several metabolic pathways, primarily through its interaction with equilibrative nucleoside transporters. These transporters play a vital role in the uptake and regulation of nucleosides, which are essential for nucleotide synthesis and cellular energy metabolism . The compound’s inhibition of these transporters can lead to alterations in metabolic flux and changes in metabolite levels, affecting overall cellular function.

Transport and Distribution

The transport and distribution of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by equilibrative nucleoside transporters, which facilitate its entry into cells . Once inside the cell, it can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues depends on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with nucleoside transporters and other intracellular proteins . Its activity and function can be affected by its localization within specific cellular compartments or organelles. For example, its interaction with nucleoside transporters in the plasma membrane can directly influence nucleoside uptake and cellular metabolism.

Propiedades

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLNQCNSJGJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)

![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)

![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)